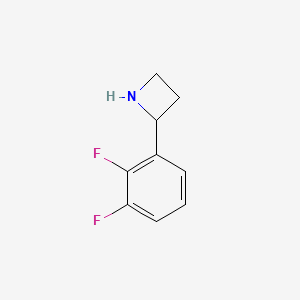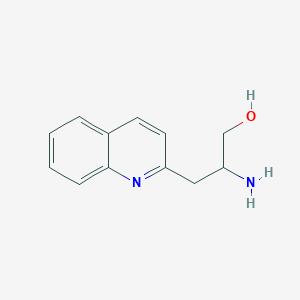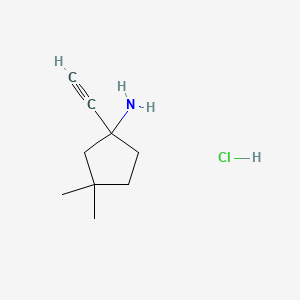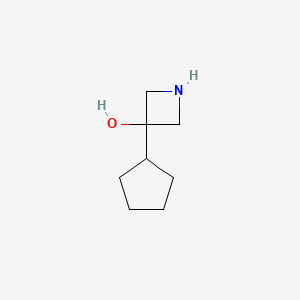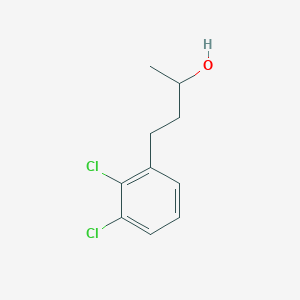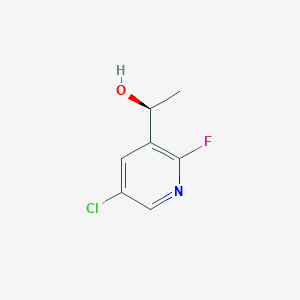![molecular formula C12H15BrFN B15323021 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-5-fluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group .
Aplicaciones Científicas De Investigación
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorophenol: Similar in structure but lacks the piperidine ring.
2-Bromo-5-fluoropyridine: Contains a pyridine ring instead of a piperidine ring.
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
4-[(2-bromo-5-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-2-1-11(14)8-10(12)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
Clave InChI |
YSHDUSYXUHYLCF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=C(C=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


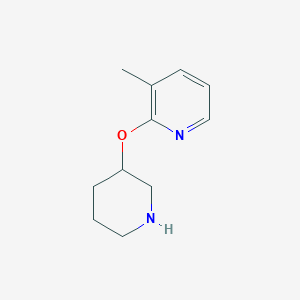

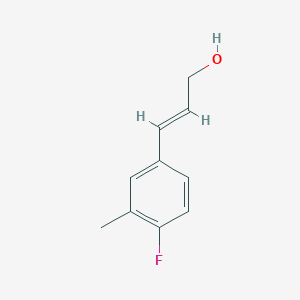
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
